molecular formula C19H40O6S B028541 (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate CAS No. 160280-65-9

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate

Cat. No.: B028541
CAS No.: 160280-65-9
M. Wt: 396.6 g/mol
InChI Key: WGUHNEUPBLNWLP-GUDVDZBRSA-N
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Description

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four hydroxyl groups and a methanesulfonate group attached to an octadecane backbone. Its stereochemistry is defined by the (2R,3R,4R) configuration, indicating the specific spatial arrangement of the hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate typically involves the selective functionalization of an octadecane precursor. One common method includes the following steps:

    Hydroxylation: The introduction of hydroxyl groups at specific positions on the octadecane chain. This can be achieved through catalytic oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Methanesulfonation: The conversion of one of the hydroxyl groups to a methanesulfonate group. This step often involves the reaction of the hydroxyl group with methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation and methanesulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, ammonia in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides or amines.

Scientific Research Applications

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and methanesulfonate group can form hydrogen bonds and ionic interactions with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R)-1,2,3,4-Tricosanetetrol 2-Methanesulfonate: Similar structure with a longer carbon chain.

    (2R,3R,4R)-1,2,3,4-Octadecene-1,2,3,4-Tetrol 2-Methanesulfonate: Similar structure with a double bond in the carbon chain.

Uniqueness

(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate is unique due to its specific stereochemistry and the presence of both hydroxyl and methanesulfonate groups

Properties

IUPAC Name

[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)19(22)18(16-20)25-26(2,23)24/h17-22H,3-16H2,1-2H3/t17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUHNEUPBLNWLP-GUDVDZBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)OS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)OS(=O)(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453663
Record name (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160280-65-9
Record name (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
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(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
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(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
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(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
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(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
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(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate

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